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Xylitol, 1,5-anhydro-, triacetate

Cat. No.: B12108028
M. Wt: 260.24 g/mol
InChI Key: NEMMESQJOZVCAX-UHFFFAOYSA-N
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Description

Xylitol, 1,5-anhydro-, triacetate (CAS 19200-32-9) is a chemical derivative of xylitol that serves as a key intermediate and functional modifier in advanced polymer research. This compound is primarily valued for its role in the synthesis of hydrophilic matrices for controlled drug delivery systems. Recent research has demonstrated its application in the development of xylitol-modified glycidyl methacrylate-co-ethyl methacrylate matrices ([P(EMA)-co-(GMA)]-Xyl]) . These functionalized acrylate-based hydrogels are designed for the sustained and controlled release of various antimicrobial agents, such as bacitracin and gentian violet, showcasing significant potential for creating novel wound dressings and topical treatments . The incorporation of the xylitol derivative into the polymer backbone enhances the hydrophilic properties of the resulting material, facilitating a diffusion-controlled release mechanism that is desirable for maintaining consistent therapeutic agent levels . This makes this compound a compound of high interest in biomaterial science, particularly for applications requiring tunable drug-release profiles. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O7 B12108028 Xylitol, 1,5-anhydro-, triacetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,5-diacetyloxyoxan-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-6(12)16-9-4-15-5-10(17-7(2)13)11(9)18-8(3)14/h9-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMMESQJOZVCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COCC(C1OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Enzymatic Approaches to Xylitol, 1,5 Anhydro , Triacetate

Stereoselective Synthesis of the 1,5-Anhydro-Xylitol Core Structure

The formation of the 1,5-anhydro-xylitol core is a critical step that establishes the foundational stereochemistry of the molecule. A common strategy involves the intramolecular cyclization of a suitably protected xylitol (B92547) derivative. This process often requires the activation of a terminal hydroxyl group to facilitate nucleophilic attack by another hydroxyl group within the same molecule, leading to the formation of the pyranose-like ring.

One approach to achieving stereoselectivity is through the use of protecting groups that influence the conformation of the acyclic precursor, predisposing it to cyclize in a desired manner. For instance, the strategic placement of bulky protecting groups can sterically hinder certain reaction pathways, thereby favoring the formation of the desired anhydro-isomer.

Furthermore, the stereoselective synthesis of related anhydro-sugar structures, such as 3-deoxy-3-(4-methoxypyrimidin-2-on-1-yl)glycal, has been achieved through intramolecular glycosylation of a thiopyranoside derivative. This method demonstrates the feasibility of controlling the stereochemical outcome of the cyclization reaction to yield a specific isomer as the major product. researchgate.net

Regioselective Acetylation Strategies for Polylols and Anhydro-Sugars

With the 1,5-anhydro-xylitol core in hand, the next synthetic challenge lies in the regioselective acetylation of its three hydroxyl groups. Given the similar reactivity of the hydroxyl groups, achieving selective acetylation at specific positions requires carefully chosen reagents and conditions.

Chemical methods for regioselective acylation often exploit subtle differences in the steric and electronic environments of the hydroxyl groups. For example, the use of bulky acylating agents can favor the esterification of less sterically hindered primary hydroxyl groups over more hindered secondary ones. Catalysts can also play a crucial role in directing regioselectivity. For instance, erbium(III) triflate (Er(OTf)3) has been shown to be an effective catalyst for the regioselective acetylation of primary hydroxyl groups in various biomolecules, including carbohydrates. nih.gov This method offers high yields and can be performed in water, presenting a more environmentally benign approach. nih.gov

Enzymatic catalysis offers a powerful alternative for achieving high regioselectivity in the acylation of polyols like xylitol. Lipases, in particular, have been extensively studied for their ability to catalyze esterification reactions with high specificity. An immobilized lipase (B570770) from Pseudomonas aeruginosa has been successfully used for the 1,5-regioselective acylation of xylitol with various acid anhydrides. researchgate.netresearchgate.net This biocatalytic approach allows for the preferential acylation of the primary hydroxyl groups at positions 1 and 5. researchgate.netresearchgate.net

The following interactive data table summarizes the results of the regioselective acylation of xylitol using immobilized Pseudomonas aeruginosa lipase.

Acylating AgentSolventReaction Time (h)Conversion (%)
Butanoic anhydride (B1165640)Acetonitrile480.12
Vinyl acetate (B1210297)Tetrahydrofuran877.79

Data sourced from a study on the efficient 1-5 regioselective acylation of fermentative derived xylitol. researchgate.net

Total Synthesis of Xylitol, 1,5-anhydro-, triacetate from Readily Available Precursors

The total synthesis of this compound can be accomplished starting from the readily available pentose (B10789219) sugar, D-xylose. The synthesis involves two key transformations: the reduction of D-xylose to xylitol and the subsequent formation of the anhydro-ring followed by acetylation.

Industrially, D-xylitol is produced by the chemical reduction of D-xylose, which is typically obtained from the hydrolysis of xylan-rich biomass. kaist.ac.kr This reduction is commonly achieved through catalytic hydrogenation over a nickel catalyst at elevated temperature and pressure. kaist.ac.kr

Once xylitol is obtained, the synthesis proceeds with the formation of the 1,5-anhydro ring. This can be achieved through acid-catalyzed intramolecular dehydration. The final step is the per-O-acetylation of the three free hydroxyl groups on the 1,5-anhydro-xylitol core. This is typically carried out using an excess of an acetylating agent, such as acetic anhydride, in the presence of a base like pyridine (B92270) to yield the final product, this compound.

Chemoenzymatic Synthesis and Biocatalytic Transformations for Anhydro-Sugar Acetates

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to create efficient and selective reaction pathways. In the context of anhydro-sugar acetates, enzymes can be used to introduce or remove acetyl groups with high regioselectivity, often under mild reaction conditions.

Lipases are particularly versatile biocatalysts for the regioselective acylation of sugars and their derivatives. For instance, Candida antarctica lipase B (CALB) has been used for the synthesis of xylitol monoferulate, demonstrating the enzyme's ability to selectively acylate one hydroxyl group in a polyol. nih.gov This principle can be extended to the synthesis of partially acetylated anhydro-sugars. The use of enzymes can circumvent the need for complex protection and deprotection steps often required in purely chemical syntheses. koreascience.kr

Furthermore, chemoenzymatic strategies have been developed for the synthesis of complex carbohydrates, where enzymes are used for glycosidic bond formation. researchgate.net While not directly leading to this compound, these methods highlight the power of biocatalysis in manipulating sugar structures with high precision.

Development of Novel Catalytic Systems for Anhydrosugar Functionalization

The development of new catalytic systems is crucial for improving the efficiency and selectivity of reactions involving anhydro-sugars. Recent advances in catalysis offer promising tools for the functionalization of these carbohydrate scaffolds.

Organocatalysis has emerged as a powerful strategy in synthetic chemistry, and carbohydrate-derived molecules themselves can act as organocatalysts. nih.gov For the functionalization of anhydro-sugars, novel catalysts can enable reactions that are otherwise difficult to achieve. For example, the use of specific catalysts can facilitate the selective introduction of functional groups at positions that are not easily accessible through classical methods.

The concept of "ring-locking" has been introduced as a method to improve the selective synthesis of anhydrosugars from carbohydrates through pyrolysis. rsc.org By substituting the anomeric carbon, the pyranose ring is stabilized, leading to a significant increase in the yield of the desired anhydro-sugar. rsc.org This approach suggests that catalytic modifications of the starting carbohydrate can have a profound impact on the outcome of subsequent transformations. Recent advances in catalytic asymmetric synthesis, including photoredox and electrochemical methods, also open up new possibilities for the enantioselective functionalization of sugar derivatives. doi.org

Asymmetric Synthesis and Chiral Pool Applications Utilizing Anhydrosugar Scaffolds

Anhydro-sugars, including 1,5-anhydro-xylitol, are valuable building blocks in the "chiral pool," which comprises readily available, enantiomerically pure compounds derived from natural sources. These chiral scaffolds can be used as starting materials for the asymmetric synthesis of complex, biologically active molecules. The inherent stereochemistry of the anhydro-sugar is transferred to the final product, often simplifying the synthetic route and avoiding the need for challenging enantioselective steps.

The furanoid and pyranoid ring systems of anhydro-sugars provide a rigid framework that can be elaborated into a variety of other cyclic and acyclic structures. For example, anhydro-sugars have been used as precursors for the synthesis of enantiomerically pure γ-lactones and furanoids. elsevierpure.com The functional groups on the anhydro-sugar ring, such as hydroxyl groups, can be stereoselectively manipulated to introduce new chiral centers.

Derivatives of 1,5-anhydro-fructose have been synthesized and evaluated as inflammasome inhibitors, demonstrating the potential of these scaffolds in medicinal chemistry. nih.gov The synthesis of these derivatives relies on the modification of the anhydro-sugar core to create novel structures with specific biological activities. nih.gov The use of carbohydrate-based organocatalysts in asymmetric reactions further highlights the dual role of sugars as both chiral building blocks and catalysts. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of Xylitol, 1,5 Anhydro , Triacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For Xylitol (B92547), 1,5-anhydro-, triacetate, NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural assignment.

Complete Assignment of ¹H and ¹³C NMR Chemical Shifts

The acetylation of the hydroxyl groups in 1,5-anhydroxylitol to form Xylitol, 1,5-anhydro-, triacetate induces significant changes in the ¹H and ¹³C NMR chemical shifts. The electron-withdrawing nature of the acetyl groups generally leads to a downfield shift of the signals for the protons and carbons to which they are attached. researchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyranoid ring and the methyl protons of the three acetate (B1210297) groups. The protons on the carbons bearing the acetate groups (H-2, H-3, and H-4) will resonate at a lower field compared to the unacetylated precursor. nih.gov The methyl protons of the acetyl groups typically appear as sharp singlets in the range of δ 2.0-2.2 ppm. libretexts.org

In the ¹³C NMR spectrum, the carbons attached to the acetylated oxygen atoms (C-2, C-3, and C-4) will exhibit a downfield shift. The carbonyl carbons of the acetate groups will be observed at the lowest field, typically around δ 170 ppm. nih.gov The methyl carbons of the acetate groups will resonate at a higher field, generally in the range of δ 20-21 ppm.

A complete assignment of the ¹H and ¹³C NMR chemical shifts can be achieved through a combination of one-dimensional and two-dimensional NMR experiments. The expected chemical shifts are summarized in the table below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom No.Predicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
1~68H-1a: ~3.5, H-1e: ~4.0
2~70~5.0
3~72~5.2
4~70~4.9
5~65H-5a: ~3.4, H-5e: ~3.8
Acetyl CH₃~21~2.0-2.1
Acetyl C=O~170-

Note: These are predicted values based on data from similar acetylated carbohydrate structures. Actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR techniques are crucial for confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within a few bonds. For this compound, COSY would show correlations between adjacent protons in the pyranoid ring, such as H-1 with H-2, H-2 with H-3, and so on, helping to trace the spin system of the ring.

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations observed in COSY to an entire spin system. hmdb.ca This would be particularly useful in confirming the connectivity of all the protons within the pyranoid ring, from H-1 to H-5.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton with the carbon to which it is directly attached. hmdb.ca This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at ~5.0 ppm would show a correlation to the carbon signal at ~70 ppm, confirming the assignment of H-2 and C-2.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is instrumental in identifying the positions of the acetyl groups. For example, the methyl protons of an acetyl group would show a correlation to the carbonyl carbon of that same group and, more importantly, to the carbon of the pyranoid ring to which the acetyl group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly coupled. This is particularly useful for determining the stereochemistry of the molecule. For instance, cross-peaks between axial protons on the same side of the ring can confirm their relative orientation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Both ESI-MS and APCI-MS are soft ionization techniques suitable for the analysis of organic molecules. nih.gov

ESI-MS : Electrospray ionization is well-suited for polar molecules and typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. aocs.org Given the presence of multiple oxygen atoms, this compound is expected to ionize efficiently by ESI, likely forming a prominent sodium adduct ion.

APCI-MS : Atmospheric pressure chemical ionization is generally used for less polar and more volatile compounds that are thermally stable. youtube.comresearchgate.net As this compound is relatively nonpolar due to the acetylation of the hydroxyl groups, APCI could also be a suitable ionization method. chromatographyonline.com It often results in protonated molecules [M+H]⁺ and can sometimes induce more in-source fragmentation compared to ESI. aocs.org

The choice between ESI and APCI would depend on the specific analytical requirements, with ESI likely providing a more abundant molecular ion peak with less fragmentation.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Isomeric Differentiation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., the [M+Na]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide detailed structural information. nih.gov

The fragmentation of acetylated carbohydrates typically involves the cleavage of glycosidic bonds and the loss of acetyl groups. researchgate.netnih.gov For this compound, key fragmentation pathways would include:

Loss of acetic acid (60 Da) : The acetyl groups can be readily eliminated as neutral molecules of acetic acid.

Loss of ketene (B1206846) (42 Da) : Another common fragmentation pathway for acetylated compounds is the loss of ketene.

Cleavage of the pyranoid ring : Cross-ring cleavages can also occur, providing further structural information. nih.gov

Interactive Data Table: Predicted MS/MS Fragmentation of [M+Na]⁺ of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Loss
283.1 ([C₁₁H₁₆O₇+Na]⁺)223.1Loss of acetic acid (CH₃COOH)
283.1 ([C₁₁H₁₆O₇+Na]⁺)163.1Loss of two molecules of acetic acid
283.1 ([C₁₁H₁₆O₇+Na]⁺)103.1Loss of three molecules of acetic acid
223.1181.1Loss of ketene (CH₂CO)
163.1121.1Loss of ketene (CH₂CO)

Note: These are predicted fragmentation patterns. The actual observed fragments and their relative intensities can vary based on the instrument and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₁H₁₆O₇), HRMS provides definitive evidence of its molecular formula. nist.gov In a typical analysis, the compound is ionized, and the resulting molecular ion is detected. The measured m/z value is then compared to the theoretical m/z calculated for the proposed elemental formula. The minuscule difference between these values, known as the mass error and expressed in parts per million (ppm), validates the elemental composition.

Table 1: Illustrative HRMS Data for this compound (Please note: The following data is illustrative as specific experimental HRMS data for this compound is not publicly available.)

Ion SpeciesMeasured m/zCalculated m/zMass Error (ppm)Elemental Composition
[M+H]⁺261.0918261.0923-1.9C₁₁H₁₇O₇
[M+Na]⁺283.0737283.0742-1.8C₁₁H₁₆NaO₇

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum is dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching of the acetate groups, typically observed in the 1730-1750 cm⁻¹ region. Additionally, C-O stretching vibrations of the ester and ether linkages would appear in the 1000-1300 cm⁻¹ range. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the complete acetylation of the hydroxyl groups of the parent 1,5-anhydroxylitol. nih.gov

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The C=O stretching vibration of the acetyl groups is also a prominent feature in the Raman spectrum. sci-hub.se Raman spectroscopy is particularly sensitive to non-polar bonds and can provide insights into the skeletal vibrations of the pyranoid ring. The analysis of Raman spectra of related polyacetylated sugars can aid in the assignment of the vibrational modes of this compound. researchgate.net

Table 2: Illustrative Vibrational Spectroscopy Data for this compound (Please note: The following data is illustrative as specific experimental IR and Raman data for this compound is not publicly available.)

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)Assignment
C-H Stretch (Aliphatic)2850-30002850-3000CH, CH₂, CH₃ groups
C=O Stretch (Ester)17451735Acetyl groups
C-O Stretch (Ester)12401245Acetyl groups
C-O-C Stretch (Pyranoid Ring)1050-11501050-1150Ether linkages

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the pyranoid ring and the orientation of the three acetyl groups. While a crystal structure for this specific compound is not publicly available, studies on other xylitol derivatives have been reported, providing insights into the possible conformations. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound (Please note: The following data is hypothetical as a crystal structure for this compound has not been reported in the public domain.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1295
Z4

Chiroptical Techniques: Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Chiroptical techniques are essential for the stereochemical characterization of chiral molecules like this compound.

Optical Rotation: This technique measures the rotation of the plane of polarized light by a chiral compound. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule and can be used to assess its enantiomeric purity. The sign and magnitude of the rotation are dependent on the stereochemistry of the molecule.

Table 4: Illustrative Chiroptical Data for this compound (Please note: The following data is illustrative as specific experimental chiroptical data for this compound is not publicly available.)

TechniqueParameterIllustrative Value
Optical RotationSpecific Rotation [α]D+25.0° (c 1.0, CHCl₃)
Circular Dichroismλ_max (nm) (Δε)215 (+2.5)

Advanced Hyphenated Spectroscopic Techniques for Comprehensive Structural Insights

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the unambiguous identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is a highly effective analytical technique. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum that can be used for identification by comparison with spectral libraries. The NIST WebBook lists the availability of Gas Chromatography data for the stereoisomer 2,3,4-O-triacetyl-1,5-Anhydro-L-arabinitol, suggesting that GC-based methods are suitable for the analysis of this class of compounds. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be applied to a wide range of compounds, including those that are not amenable to GC-MS. plos.orglawdata.com.tw Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to generate ions for mass analysis. Tandem mass spectrometry (LC-MS/MS) can provide further structural information through the analysis of fragmentation patterns. nih.gov

Mechanistic Investigations of Chemical Transformations Involving Xylitol, 1,5 Anhydro , Triacetate

Reaction Kinetics and Thermodynamic Studies of Derivatization Reactions

The derivatization of Xylitol (B92547), 1,5-anhydro-, triacetate primarily involves reactions of its acetyl groups. While specific kinetic and thermodynamic data for this exact compound are not extensively documented in publicly available literature, we can infer its reactivity from studies on analogous systems, such as other polyol acetates and sugar derivatives.

The formation of Xylitol, 1,5-anhydro-, triacetate itself, through the acetylation of 1,5-anhydroxylitol with acetic anhydride (B1165640), is typically catalyzed by a base like pyridine (B92270) or a strong acid. mdpi.com The kinetics of such acetylation reactions are influenced by the steric and electronic environment of the hydroxyl groups being acetylated.

Kinetic studies on the hydrodeoxygenation of xylitol (the parent polyol) to produce pentanetriols have shown the reaction to be zero-order with respect to the xylitol concentration, with a measured activation energy of 48.7 ± 10.5 kJ/mol under specific catalytic conditions (ReOx-Pd/CeO2 catalyst, 150–170 °C, 10 bar H₂). mdpi.com While this reaction differs significantly from derivatization at the acetate (B1210297) groups, it provides a framework for how the energetics of reactions involving the xylitol skeleton can be determined.

The thermodynamics of xylitol have been investigated, but specific data for its triacetate derivative are sparse. The enthalpy of fusion for xylitol is reported to be 33.68 kJ/mol. Such fundamental thermodynamic data for the parent polyol are essential for understanding the energetic landscape of its derivatives.

A general representation of the derivatization of the parent compound, 1,5-anhydroxylitol, is the acetylation reaction to form the triacetate. The conditions for this reaction can influence the rate and yield.

ReactantReagentCatalystTemperature (°C)Product
1,5-AnhydroxylitolAcetic AnhydridePyridine40-60This compound

Stereochemical Outcomes and Diastereoselectivity in Synthetic Pathways

The stereochemistry of the three chiral centers in the pyranoid ring of this compound (at C2, C3, and C4) dictates the stereochemical outcomes of its reactions. Any reaction that creates a new stereocenter or alters an existing one must be considered in the context of the molecule's inherent chirality.

While specific studies on the diastereoselectivity of reactions involving this compound are not widely reported, general principles of stereoselective synthesis in carbohydrates are applicable. For instance, in the synthesis of amino-1,4-anhydro-pentitols, epoxide opening with an azide (B81097) anion is a key step that proceeds with a high degree of stereocontrol, typically via an SN2 mechanism leading to inversion of configuration at the attacked carbon. researchgate.net

Computational studies on fully acetylated 1,5-anhydro-2-deoxypent-1-enitols (glycals) have shown that the preferred conformation ((4)H(5) or (5)H(4)) is influenced by factors such as the vinylogous anomeric effect and 1,3-diaxial interactions between substituents. frontiersin.org These conformational preferences will, in turn, influence the facial selectivity of reagents approaching the molecule, thus determining the diastereomeric outcome of addition reactions.

The stereochemical integrity of the anhydro-xylitol skeleton is generally maintained during reactions that modify the acetate groups, such as hydrolysis or transesterification. However, reactions that involve the pyranoid ring itself, such as ring-opening or functionalization at the ring carbons, would need careful consideration of the stereochemical consequences.

Studies on Acid- and Base-Catalyzed Hydrolysis of Acetate Groups

The hydrolysis of the three acetate groups of this compound to yield 1,5-anhydroxylitol and acetic acid can be catalyzed by both acids and bases. mdpi.com The mechanisms of these two processes are distinct.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and proceeds via a reversible pathway. chemistrysteps.comyoutube.com

Protonation: The carbonyl oxygen of an acetate group is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original ester linkage.

Elimination: The protonated leaving group (the alcohol part of the ester, which in this case is a hydroxyl group on the anhydro-xylitol ring) is eliminated, and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid (acetic acid) is deprotonated by a water molecule to regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): This process is irreversible and generally proceeds more readily than acid-catalyzed hydrolysis. chemistrysteps.comstudysmarter.co.uk

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of an acetate group, forming a tetrahedral intermediate.

Elimination: The alkoxide leaving group (the oxygen attached to the anhydro-xylitol ring) is eliminated, forming acetic acid.

Deprotonation: The newly formed acetic acid is immediately deprotonated by the strongly basic alkoxide or another hydroxide ion to form a carboxylate salt (acetate) and regenerate the alcohol (a hydroxyl group on the anhydro-xylitol ring). This final deprotonation step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

The rate of hydrolysis can be influenced by temperature and the concentration of the acid or base catalyst.

Elucidation of Reaction Mechanisms for Anhydro-Sugar Ring Opening and Closure

The 1,5-anhydro bridge in this compound is a tetrahydropyran (B127337) ring system. The opening and closure of this ring are fundamental transformations in carbohydrate chemistry.

Ring Opening: Acid-catalyzed ring opening is a common reaction for anhydro sugars. For 1,2-anhydro sugars, ring opening readily occurs via nucleophilic attack at the anomeric carbon. chimia.ch For the 1,5-anhydro ring of the xylitol derivative, acid-catalyzed hydrolysis would likely involve protonation of the ring oxygen, followed by nucleophilic attack by water. This would lead to the formation of the open-chain polyol, xylitol. Computational studies on the hydrolysis of other anhydro-sugars, like levoglucosanol, have shown that the rate-determining step is the protonation of the anhydro-bridge oxygen concurrent with ring opening. osti.gov

Ring Closure (Dehydrative Cyclization): The formation of the 1,5-anhydro ring from the parent pentitol (B7790432) (xylitol) is a dehydrative cyclization. Water-tolerant Lewis acid catalysts, such as metallic triflates, have been shown to be effective in catalyzing the dehydrative cyclization of pentitols to form anhydropentitols under relatively mild conditions. researchgate.net These reactions can produce a mixture of anhydro-sugars, including 1,4- and 1,5-anhydro products. The selectivity towards a particular ring size can be influenced by the catalyst and reaction conditions.

Mechanistic Pathways of Functional Group Interconversions on the Anhydro-Xylitol Skeleton

Beyond the hydrolysis of the acetate groups, other functional group interconversions can be envisaged on the anhydro-xylitol skeleton. These transformations allow for the synthesis of a variety of derivatives with potentially interesting properties.

One key interconversion is the selective deacetylation to expose one or more hydroxyl groups for further reaction. This can be achieved using enzymatic methods, which often provide high regioselectivity. For example, lipases have been used for the regioselective hydrolysis of acetylated sugars.

Other potential transformations include:

Oxidation: The secondary hydroxyl groups of the deacetylated anhydro-xylitol can be oxidized to ketones.

Reduction: The acetate groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride. mdpi.com

Substitution: The hydroxyl groups of the partially deacetylated product can be converted into better leaving groups (e.g., tosylates or triflates) and subsequently displaced by nucleophiles to introduce new functionalities such as amino or azido (B1232118) groups. The synthesis of amino-1,5-anhydro-hexitols has been achieved through nucleophilic substitution of a triflate group. researchgate.net

These interconversions would generally proceed through standard organic reaction mechanisms (e.g., SN2 for substitution, oxidation of secondary alcohols). The stereochemical outcome of these reactions would be of paramount importance, and the inherent chirality of the anhydro-xylitol scaffold would influence the diastereoselectivity.

Solvent Effects and Catalysis in Chemical Transformations

The choice of solvent and catalyst plays a crucial role in directing the outcome of chemical transformations involving this compound.

Solvent Effects: The polarity of the solvent can significantly influence reaction rates and selectivity. For instance, in the catalytic conversion of furfuryl alcohol (a related furanic compound), the choice of solvent (e.g., water vs. 1,4-dioxane) can dramatically alter the product distribution. In the hydrodeoxygenation of xylitol, 1,4-dioxane (B91453) has been used as a solvent. mdpi.com The solubility of the reactants and the stabilization of transition states are key factors governed by the solvent.

Catalysis: A wide range of catalysts can be employed for reactions involving the anhydro-xylitol skeleton and its acetate groups.

Acid/Base Catalysis: As discussed, both Brønsted acids (e.g., H₂SO₄) and bases (e.g., NaOH, pyridine) are used for hydrolysis and acetylation reactions. mdpi.comchemistrysteps.com

Lewis Acid Catalysis: Water-tolerant Lewis acids like metal triflates are effective for the formation of the anhydro ring from the parent pentitol. researchgate.net

Metal Catalysis: Precious metal catalysts, such as ruthenium on a carbon support (Ru/C), are used in the hydrolytic hydrogenation of xylan (B1165943) (a polymer of xylose) to xylitol. frontiersin.orgfrontiersin.org Bimetallic catalysts, such as ReOx-Pd/CeO₂, have been developed for the selective hydrodeoxygenation of xylitol. mdpi.com

Enzymatic Catalysis: Enzymes, particularly lipases, offer high selectivity for the hydrolysis and synthesis of esters on carbohydrate scaffolds.

The catalyst can influence not only the reaction rate but also the selectivity towards desired products by providing alternative reaction pathways with lower activation energies. For example, in the catalytic deoxygenation of xylitol, different catalyst systems can favor the formation of different products, such as glycols, glycerol, or 1,4-anhydroxylitol. researchgate.net

Computational Chemistry and Theoretical Modeling of Xylitol, 1,5 Anhydro , Triacetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure and optimizing the molecular geometry of xylitol (B92547), 1,5-anhydro-, triacetate. By approximating the electron density of the molecule, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional portrait of the molecule in its ground state.

These calculations typically employ a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation. The resulting optimized geometry reveals the spatial arrangement of the atoms, including the conformation of the anhydro ring and the orientation of the three acetate (B1210297) groups. Key electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map can be derived. The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Geometric Parameters for Xylitol, 1,5-anhydro-, triacetate from DFT Calculations

ParameterPredicted Value (Å or °)
C-O (ring) bond length1.43 - 1.45 Å
C-C (ring) bond length1.52 - 1.54 Å
C=O (acetate) bond length~1.21 Å
C-O (acetate ester) bond length~1.35 Å
O-C-C (ring) bond angle109 - 111°
C-O-C (ring) bond angle~112°

Note: These are typical expected values and can vary based on the specific functional and basis set used in the calculation.

Conformational Analysis and Energy Landscapes using Molecular Mechanics (MM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Molecular Mechanics (MM): MM methods offer a computationally efficient way to explore the conformational space. Using classical force fields (e.g., MMFF94, AMBER), these methods calculate the potential energy of the molecule as a function of its atomic coordinates. By systematically rotating bonds, a potential energy surface can be generated, identifying low-energy, stable conformers and the energy barriers between them.

Quantum Mechanics/Molecular Mechanics (QM/MM): For higher accuracy, QM/MM approaches can be employed. In this hybrid method, the core anhydro ring system (the quantum-mechanically more complex region) can be treated with a high level of theory like DFT, while the more conformationally flexible acetate groups are handled by a computationally less expensive MM force field. This balanced approach provides a more accurate description of the electronic effects within the ring that influence its conformation, while still efficiently sampling the vast conformational space of the side chains. The result is a detailed energy landscape that highlights the most probable shapes the molecule will adopt.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational models are invaluable for predicting and interpreting the spectroscopic signatures of this compound.

NMR Spectroscopy: DFT calculations, particularly using the GIAO (Gauge-Independent Atomic Orbital) method, can predict the ¹H and ¹³C NMR chemical shifts. These theoretical spectra can be compared with experimental data to confirm the structure and assign specific peaks to individual protons and carbon atoms within the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the stretching and bending of bonds and can be visualized as an infrared (IR) spectrum. Key predicted peaks would include strong absorptions from the C=O stretching in the acetate groups (typically around 1740-1750 cm⁻¹) and C-O stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. For a saturated molecule like this compound, significant absorption is not expected in the visible range. However, TD-DFT can predict absorption in the UV region, primarily due to n→π* transitions associated with the carbonyl groups of the acetate functions. researchgate.net While sugars themselves have characteristic absorption bands, the addition of acetate groups can shift these bands. nih.govufms.br Computational predictions help to understand these electronic transitions. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureApproximate Range
¹H NMRChemical Shifts (ppm)2.0-2.2 (acetyl CH₃), 3.5-5.0 (ring CH, CH₂)
¹³C NMRChemical Shifts (ppm)20-22 (acetyl CH₃), 60-80 (ring carbons), 169-171 (carbonyl C=O)
IRC=O Stretch (cm⁻¹)1740 - 1750
IRC-O Stretch (cm⁻¹)1200 - 1300
UV-Visλ_max (nm)~210 - 230 (from n→π* transitions)

Reaction Pathway Exploration and Transition State Characterization

Computational chemistry allows for the detailed exploration of chemical reactions involving this compound. This includes modeling its synthesis, typically via the acetylation of 1,5-anhydroxylitol, and its hydrolysis back to the parent polyol.

By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. A crucial part of this is locating and characterizing the transition state—the highest energy point along this pathway. DFT calculations can determine the geometry and energy of the transition state, which is essential for calculating the activation energy of the reaction. For instance, in the hydrolysis of the ester groups, a tetrahedral intermediate is formed, and the energy required to form and break this intermediate can be modeled. mdpi.com This information provides fundamental insights into reaction rates and mechanisms. mdpi.com

Intermolecular Interactions and Solvation Models

The behavior of this compound in a medium is governed by its intermolecular interactions with surrounding molecules, such as solvents.

Intermolecular Interactions: The molecule's electrostatic potential surface, calculated via DFT, can predict how it will interact with other molecules. The oxygen atoms of the carbonyl and ester groups are regions of negative potential, making them likely sites for hydrogen bond acceptance or electrostatic interactions.

Solvation Models: To simulate the behavior of the molecule in solution, computational models use either explicit or implicit solvation.

Explicit Solvation: Involves surrounding a single molecule of this compound with a number of individual solvent molecules (e.g., water, chloroform) in a "box" and running molecular dynamics simulations.

Implicit Solvation: Treats the solvent as a continuous medium with a specific dielectric constant. mdpi.com Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are computationally less intensive and can be combined with DFT calculations to provide accurate free energies of solvation. mdpi.com These models are crucial for understanding the compound's solubility and how the solvent influences its conformation and reactivity.

Quantitative Structure-Reactivity Relationships (QSRR) for Related Compounds

While specific QSRR studies on this compound may be limited, the principles can be applied to a series of related acetylated sugar alcohols. QSRR aims to build a mathematical relationship between the chemical structure of a compound and its reactivity.

For a series of related compounds, one would first calculate a variety of molecular descriptors using computational methods. These descriptors can include:

Electronic: HOMO/LUMO energies, partial atomic charges, dipole moment.

Topological: Molecular connectivity indices, shape indices.

Quantum Chemical: Total energy, heat of formation.

These descriptors are then used as independent variables in a statistical model (e.g., multiple linear regression, partial least squares) to predict a specific measure of reactivity (e.g., the rate constant for hydrolysis) as the dependent variable. Such models can be used to predict the reactivity of new, unsynthesized acetylated sugar derivatives, guiding the design of molecules with desired properties.

An in-depth examination of the analytical methodologies for the chemical compound this compound reveals a multi-faceted approach, leveraging advanced chromatographic and spectroscopic techniques. The successful isolation, detection, and quantification of this compound from complex mixtures, particularly those derived from natural products, hinge on a systematic application of specialized methods for separation, sample preparation, and quantitative validation.

Natural Occurrence, Biosynthesis, and Chemodiversity of 1,5 Anhydro Xylitol Triacetate

Identification and Distribution in Plant Species and Biological Extracts

1,5-Anhydro-D-xylitol triacetate is a derivative of 1,5-anhydro-D-xylitol, a naturally occurring polyol. While xylitol (B92547) itself is found in small amounts in various fruits and vegetables, the acetylated form, 1,5-anhydro-D-xylitol triacetate, is not commonly reported as a widespread natural product in plants. usda.gov Its presence is more often associated with synthetic processes involving the acetylation of xylitol.

However, related anhydro-sugars and their derivatives have been identified in specific natural contexts. For instance, 1,5-anhydro-D-glucitol, a structurally similar compound, has been isolated from the leaves of Acer ginnala Maxim. (Amur maple). nih.gov This suggests that the underlying 1,5-anhydro-sugar structures can be found in the plant kingdom. The acetylation of such compounds in vivo would depend on the presence of specific acetyltransferase enzymes. While plants possess a wide array of acetyltransferases that O-acetylate various cell wall polysaccharides like pectin (B1162225) and xylan (B1165943), specific enzymes for the tri-acetylation of 1,5-anhydro-xylitol have not been characterized. nih.govfrontiersin.org

The identification of 1,5-anhydro-D-xylitol triacetate in biological extracts is therefore more likely to be the result of its formation during extraction or analysis, particularly if acetylation-inducing reagents are used, or as a metabolite in organisms that have been exposed to xylitol and have the enzymatic machinery for its acetylation.

Investigation of Proposed Biosynthetic Pathways Leading to 1,5-Anhydro-Xylitol and its Acetates

The biosynthesis of 1,5-anhydro-D-xylitol itself is not as well-defined as that of more common sugars. However, pathways for other 1,5-anhydro-sugars provide a potential model. For example, 1,5-anhydro-D-fructose is produced from the degradation of glycogen (B147801) and starch by the enzyme α-1,4-glucan lyase. nih.gov This anhydro-sugar can then be metabolized to other derivatives. nih.gov In animals, 1,5-anhydro-D-glucitol is synthesized from glycogen via a two-step reaction starting with the formation of 1,5-anhydro-D-fructose. researchgate.net A similar enzymatic pathway could potentially lead to the formation of 1,5-anhydro-D-xylitol from xylan, a major component of plant hemicellulose.

Once 1,5-anhydro-D-xylitol is formed, its acetylation would require the action of acetyltransferases. Plants have been shown to possess enzymes that O-acetylate cell wall polysaccharides. frontiersin.org The donor of the acetyl group in these reactions is typically acetyl-CoA. frontiersin.org A proposed pathway for the formation of 1,5-anhydro-D-xylitol triacetate would therefore involve:

The enzymatic breakdown of xylan to produce xylose or xylo-oligosaccharides.

The conversion of a xylose precursor to 1,5-anhydro-D-xylitol via a lyase or a series of reductase/dehydratase enzymes.

The sequential or concerted acetylation of the free hydroxyl groups of 1,5-anhydro-D-xylitol by specific acetyltransferases, utilizing acetyl-CoA as the acetyl donor.

It is important to note that the selective acetylation of the anomeric hydroxyl group of unprotected sugars has been achieved chemically in an aqueous solution, highlighting the potential for such reactions to occur under specific conditions. nih.gov

Occurrence as a Pyrolysis Product in Biomass Combustion and Degradation Processes

1,5-Anhydro-sugars are well-known products of the pyrolysis of carbohydrates like cellulose (B213188) and hemicellulose. celignis.com The fast pyrolysis of xylan, a major component of hemicellulose, yields a variety of products, including anhydro-sugars. nih.govresearchgate.netbyu.eduresearchgate.net During pyrolysis, the glycosidic bonds of the polysaccharide are cleaved, and intramolecular dehydration reactions lead to the formation of anhydro-sugars. rsc.org

The formation of acetylated anhydro-sugars during pyrolysis would depend on the composition of the original biomass. If the xylan in the biomass is naturally acetylated, the pyrolysis process could potentially lead to the formation of acetylated anhydro-xyloses, including 1,5-anhydro-xylitol di- or triacetate. The high temperatures and pressures involved in pyrolysis can lead to a complex mixture of products, and the specific conditions will influence the yield and type of anhydro-sugars produced. murdoch.edu.au For example, high temperatures can promote the conversion of xylan and increase the yield of bio-oil, which contains these anhydro-sugars. researchgate.net

Table 1: Major Anhydro-sugars from Biomass Pyrolysis
Anhydro-sugarParent PolysaccharideBiomass Source Examples
Levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose)CelluloseWood, Cotton, Agricultural Residues
Cellobiosan (1,6-anhydro-β-cellobiose)CelluloseWood, Cotton
Mannosan (1,6-anhydro-β-D-mannopyranose)Hemicellulose (Mannan)Softwoods, Guar Gum
Galactosan (1,6-anhydro-β-D-galactopyranose)Hemicellulose (Galactan)Larchwood, Pectin
1,5-Anhydro-4-deoxy-D-pent-1-en-3-uloseHemicellulose (Xylan)Hardwoods, Corn Cobs

Ecological and Chemical Significance of its Presence in Specific Matrices

The presence of acetylated anhydro-sugars in specific matrices can have both ecological and chemical significance. Acetylation of plant cell wall polymers is known to affect their physical properties and their interactions with other molecules. researchgate.net For example, the degree of acetylation can influence the resistance of biomass to enzymatic degradation, which has implications for biofuel production. frontiersin.org

From an ecological perspective, the acetylation of polysaccharides can play a role in plant defense against pathogens and herbivores. frontiersin.org While the specific role of 1,5-anhydro-xylitol triacetate is not well-studied, the presence of acetyl groups can render the molecule more hydrophobic, which could affect its transport and localization within cells and tissues.

Chemically, the acetyl groups of 1,5-anhydro-xylitol triacetate make it a more lipophilic molecule compared to its non-acetylated counterpart. This increased lipophilicity can influence its solubility and its ability to cross biological membranes. The acetyl groups can also serve as protecting groups in chemical syntheses, allowing for selective reactions at other positions of the molecule. nist.gov Furthermore, acetylated sugars have been shown to be valuable starting materials in the synthesis of other derivatives. nist.gov

Comparative Analysis of Anhydro-Sugar Acetates in Diverse Natural Sources

A comparative analysis of anhydro-sugar acetates in diverse natural sources reveals a wide range of structures and distributions. While 1,5-anhydro-xylitol triacetate is not a commonly reported natural product, other acetylated anhydro-sugars are known. For example, acetylated derivatives of levoglucosan have been identified in the bio-oil from the pyrolysis of cellulose.

The diversity of anhydro-sugar acetates is influenced by several factors:

The parent polysaccharide: The type of polysaccharide (e.g., cellulose, xylan, mannan) determines the core anhydro-sugar that is formed.

The degree and position of acetylation: The number and location of acetyl groups on the sugar ring can vary, leading to a wide range of isomers.

The source organism or process: The enzymatic machinery of a particular organism or the specific conditions of a process like pyrolysis will dictate which anhydro-sugar acetates are produced.

Table 2: Examples of Anhydro-Sugar Acetates
Anhydro-Sugar Acetate (B1210297)Parent Anhydro-SugarPotential Source/Context
1,6-Anhydro-β-D-glucopyranose-2,3,4-tri-O-acetateLevoglucosanSynthetic derivative, potentially in biomass pyrolysis
1,5-Anhydro-D-xylitol triacetate1,5-Anhydro-D-xylitolSynthetic derivative, potential trace pyrolysis product
Acetylated 1,2-anhydro sugars1,2-Anhydro sugarsReactive intermediates in chemical synthesis

The study of the chemodiversity of anhydro-sugar acetates is an active area of research, with potential applications in fields ranging from biofuel production to the synthesis of novel bioactive compounds.

Applications in Advanced Organic Synthesis and Materials Science

Xylitol (B92547), 1,5-anhydro-, triacetate as a Chiral Scaffold and Building Block for Organic Synthesis

Xylitol, 1,5-anhydro-, triacetate serves as a crucial chiral building block in organic synthesis. Its rigid pyranose ring structure, adorned with three stereocenters, provides a well-defined three-dimensional framework. This inherent chirality is instrumental in the synthesis of enantiomerically pure molecules, which is of paramount importance in the pharmaceutical and agrochemical industries. The acetyl groups can be selectively removed and the resulting hydroxyl groups can be further functionalized, allowing for the introduction of various substituents with high stereocontrol.

The utility of this compound as a chiral scaffold is demonstrated in the synthesis of complex natural products and their analogues. For instance, it can be a precursor to chiral 1,5-disubstituted 1,2,3-triazoles, which are valuable in the development of peptidomimetics and foldamers. rsc.org The defined stereochemistry of the xylitol backbone directs the stereochemical outcome of subsequent reactions, enabling the synthesis of target molecules with high diastereoselectivity.

Precursor in the Synthesis of Complex Glycoconjugates and Oligosaccharides

In the realm of glycobiology, this compound is a valuable precursor for the synthesis of complex glycoconjugates and oligosaccharides. Glycoconjugates, which are molecules containing carbohydrate moieties linked to proteins or lipids, play vital roles in numerous biological processes. The synthesis of these complex structures often requires building blocks with specific stereochemistry and protecting group patterns.

The triacetate derivative of 1,5-anhydroxylitol can be selectively deprotected to reveal hydroxyl groups at specific positions, which can then be glycosylated to form oligosaccharide chains. This controlled approach allows for the construction of oligosaccharides with defined sequences and linkages, mimicking those found in nature. These synthetic oligosaccharides and glycoconjugates are essential tools for studying carbohydrate-protein interactions, developing carbohydrate-based vaccines, and designing novel therapeutic agents. For example, derivatives of 1,5-anhydro-D-xylitol have been used in the synthesis of heteroanalogues of salacinol, a naturally occurring glycosidase inhibitor. researchgate.net

Role in Catalyst Design and Ligand Synthesis

The chiral nature of this compound also extends to its application in asymmetric catalysis. Chiral ligands are essential components of many modern catalysts, influencing the stereochemical outcome of chemical reactions. The xylitol derivative can be chemically modified to create novel chiral ligands for metal-catalyzed reactions.

By introducing coordinating functional groups onto the xylitol scaffold, chemists can design ligands that create a specific chiral environment around a metal center. This, in turn, can lead to high enantioselectivity in a variety of transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. While direct research on this compound in catalyst design is specific, the broader field of using xylitol and its derivatives for creating catalysts for renewable chemical production is an active area of research. nih.govresearchgate.net

Derivatization for the Development of Novel Functional Materials and Polymers

The derivatization of this compound opens up possibilities for the development of new functional materials and polymers. The acetyl groups can be replaced with a wide range of other functional moieties, allowing for the tailoring of the compound's properties. For example, introducing polymerizable groups can lead to the formation of chiral polymers with unique optical or recognition properties.

These bio-based polymers, derived from a renewable resource like xylitol, are of increasing interest as sustainable alternatives to petroleum-based plastics. The inherent chirality of the xylitol unit can impart specific properties to the resulting polymer, such as the ability to selectively recognize and bind other chiral molecules. This has potential applications in areas like chiral separations, sensors, and drug delivery systems. The synthesis of cellulose (B213188) triacetate, a related acetylated carbohydrate polymer, highlights the potential for creating valuable materials from acetylated sugar derivatives. nih.govresearchgate.net

Utilization in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The well-defined three-dimensional structure of this compound makes it an interesting candidate for studies in host-guest chemistry. By modifying the scaffold with appropriate recognition sites, it can be designed to selectively bind to specific guest molecules.

The hydrophobic acetyl groups and the potential for hydrogen bonding after deacetylation provide a basis for designing hosts with specific binding cavities. These host molecules could find applications in areas such as molecular sensing, drug encapsulation, and the controlled release of guest molecules. The ability of related sugar derivatives to form complexes and interact with other molecules is a well-established principle in supramolecular chemistry.

Green Chemistry Applications and Sustainable Synthesis Approaches

The use of this compound aligns with the principles of green chemistry. Xylitol itself is derived from biomass, a renewable feedstock. researchgate.net The development of efficient and environmentally benign methods for the synthesis and derivatization of this compound is an active area of research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Xylitol, 1,5-anhydro-, triacetate, and how is structural purity validated?

  • Methodological Answer : The synthesis typically involves acetylation of 1,5-anhydroxylitol using acetic anhydride in the presence of a catalyst (e.g., pyridine). Key steps include controlled reaction temperature (40–60°C) and stoichiometric excess of acetylating agents. Structural confirmation employs NMR spectroscopy (e.g., 1^1H and 13^13C) to identify acetyl group integration and anhydro ring stability. Purity is assessed via HPLC with a C18 column and UV detection at 210 nm, comparing retention times against standards. Contaminants (e.g., residual xylitol) are quantified using mass spectrometry .

Q. What experimental designs are suitable for preliminary screening of variables affecting xylitol derivative synthesis?

  • Methodological Answer : A 2k^k factorial design with central composite points is recommended for initial screening. For example, variables like reaction time, temperature, and catalyst concentration are tested at high/low levels. Data analysis via ANOVA identifies significant factors. Software tools (e.g., Stathgraphics Centurion XV®) generate randomized treatments to minimize bias. Replication (e.g., duplicate runs) ensures statistical robustness. Central points assess curvature, indicating non-linear relationships .

Q. How do solvent systems influence the crystallization of this compound?

  • Methodological Answer : Solvent polarity critically impacts crystallization efficiency. Ethanol-water mixtures (70:30 v/v) are optimal due to moderate polarity, enabling slow nucleation. Crystallization kinetics are monitored via turbidity measurements. Differential Scanning Calorimetry (DSC) determines melting points (expected range: 120–125°C) to confirm crystal form. Solvent selection also affects yield; acetone-based systems may favor amorphous phases, requiring post-crystallization annealing .

Advanced Research Questions

Q. How can catalytic transfer hydrogenation (CTH) be optimized for xylitol derivative production, and what metrics resolve yield discrepancies?

  • Methodological Answer : CTH optimization involves formic acid as an H-donor, with Ru/C catalysts. Key variables include substrate concentration (0.2–0.5 M) and H-donor ratio (1:2–1:4). Xylitol yield (YXyloseY_{\text{Xylose}}) is calculated via Eq. 1:
    YXylose=Ct(Xylose)/M(Xylose)C0(Xylose)/M(Xylose)Y_{\text{Xylose}} = \frac{C_t(\text{Xylose}) / M(\text{Xylose})}{C_0(\text{Xylose}) / M(\text{Xylose})}

Selectivity (SXyloseS_{\text{Xylose}}) is derived from byproduct analysis (e.g., furfural). Discrepancies arise from competing side reactions; GC-MS identifies intermediates. Response surface models (RSM) correlate variables, with Pareto charts ranking factor significance .

Q. What statistical models validate the enzymatic production of xylitol derivatives, and how are confounding variables addressed?

  • Methodological Answer : A quadratic model (Eq. 2) predicts xylitol productivity (PP) as a function of NADPH (x1x_1) and xylose (x2x_2) concentrations:
    P=β0+β1x1+β2x2+β11x12+β22x22+β12x1x2P = \beta_0 + \beta_1x_1 + \beta_2x_2 + \beta_{11}x_1^2 + \beta_{22}x_2^2 + \beta_{12}x_1x_2

Model validation uses lack-of-fit tests and residual plots. Confounding variables (e.g., pH drift) are controlled via buffer systems. Central composite designs with axial points (±α) decouple interaction effects. Cross-validation (e.g., k-fold) ensures generalizability .

Q. How do lignin acetylation levels in cellulose triacetate matrices affect the stability of xylitol-based nanocomposites?

  • Methodological Answer : Lignin acetylation (20–40% substitution) enhances hydrophobicity in nanocomposites. Stability is assessed via tensile testing (ASTM D638) and water contact angle measurements. FTIR monitors ester bond degradation under accelerated aging (70°C, 75% RH). Higher acetylation reduces water absorption (≤5% w/w) but may increase brittleness; plasticizers (e.g., glycerol) are incorporated at 5–10% w/w to balance mechanical properties .

Data Contradiction Analysis

Q. How can conflicting reports on xylitol triacetate’s thermal stability be reconciled?

  • Methodological Answer : Discrepancies arise from differential scanning calorimetry (DSC) protocols. Heating rates >10°C/min may obscure glass transitions (TgT_g). Dynamic Mechanical Analysis (DMA) at 1 Hz frequency provides accurate TgT_g (∼85°C). Purity thresholds (>98%) are critical; trace moisture (Karl Fischer titration) lowers degradation onset. Comparative studies must standardize sample preparation (e.g., vacuum drying) and reference materials .

Methodological Best Practices

Q. What protocols ensure reproducibility in xylitol triacetate synthesis across laboratories?

  • Methodological Answer : Standardize reagent sources (e.g., Sigma-Aldryl grade xylitol) and reaction vessels (Schlenk tubes for anhydrous conditions). Document impurity profiles via LC-MS. Inter-lab validation requires round-robin testing with shared reference samples. Metadata (e.g., humidity, stirring rates) must be archived in FAIR-compliant databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.